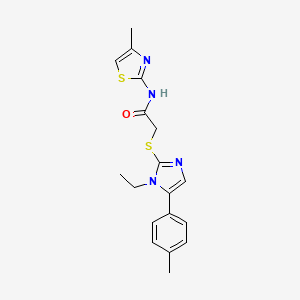

2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

This compound features a 1-ethyl-5-(p-tolyl)-substituted imidazole core linked via a thioether bridge to an acetamide group terminating in a 4-methylthiazole moiety. Its structure combines heterocyclic systems (imidazole and thiazole) known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The ethyl and p-tolyl substituents on the imidazole may enhance lipophilicity and metabolic stability, while the 4-methylthiazole could influence target binding affinity. However, specific data on its synthesis, physicochemical properties (e.g., melting point, solubility), and biological activity are absent in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name |

2-[1-ethyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS2/c1-4-22-15(14-7-5-12(2)6-8-14)9-19-18(22)25-11-16(23)21-17-20-13(3)10-24-17/h5-10H,4,11H2,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTPANHPCNFSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-ethyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule notable for its diverse biological activities attributed to its unique structural features. This compound incorporates an imidazole ring, a thiazole moiety, and an acetamide functional group, which synergistically contribute to its pharmacological potential.

Structural Characteristics

The molecular structure of the compound can be described as follows:

| Component | Description |

|---|---|

| Imidazole Ring | A five-membered ring known for its biological relevance in various drugs. |

| Thiazole Moiety | A sulfur-containing heterocycle that enhances chemical reactivity and biological interactions. |

| Acetamide Group | Provides a polar functional group that may influence solubility and binding properties. |

Biological Activities

Research indicates that the biological activity of this compound is closely linked to its structural components. Key areas of activity include:

- Antimicrobial Activity : The imidazole and thiazole rings are known to exhibit antimicrobial properties. Compounds with similar structures have been documented to possess significant antifungal and antibacterial effects, making this compound a candidate for further investigation in this domain .

- Anticancer Potential : The thiazole derivatives have been studied for their anticancer properties, particularly in targeting specific cancer cell lines. For instance, compounds derived from thiazole have shown effectiveness against various cancer types, suggesting that this compound may also exhibit similar activity .

- Enzyme Inhibition : The compound has been evaluated for its potential as a β-secretase (BACE-1) inhibitor, which is significant in the context of Alzheimer’s disease therapy. A related study demonstrated that certain derivatives exhibited low micromolar IC50 values, indicating strong inhibitory effects against BACE-1 .

Antimicrobial Studies

A study focusing on thiazole derivatives reported that compounds with similar structural motifs displayed potent antimicrobial activity against several bacterial strains. This suggests that this compound could be effective against resistant strains of bacteria.

Anticancer Research

In vitro studies have shown that imidazole-containing compounds can induce apoptosis in cancer cells. For example, a derivative with a similar structure was found to inhibit cell proliferation in human breast cancer cell lines with an IC50 value of 5.38 µM . This highlights the potential of the compound as an anticancer agent.

Enzyme Inhibition Studies

Recent research has identified several thiazole derivatives as effective inhibitors of Pin1, a protein implicated in cancer progression. The structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring significantly influenced inhibitory potency, paving the way for further optimization of the compound under discussion.

The mechanism through which this compound exerts its biological effects likely involves:

- Interaction with Enzymes : The imidazole ring can form hydrogen bonds with active sites on enzymes, modulating their activity.

- Receptor Binding : The thiazole moiety may enhance binding affinity to specific receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Imidazole Substituents

2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 1207009-51-5)

- Structure : Differs by an allyl group (vs. ethyl) on the imidazole and a phenyl (vs. 4-methylthiazol-2-yl) on the acetamide.

- Key Data: Molecular formula C₂₁H₂₁N₃OS, molecular weight 363.5 g/mol. No reported density, boiling point, or biological activity .

- The phenyl substitution on the acetamide reduces thiazole-related electronic effects, which could diminish interactions with biological targets like kinases or enzymes .

2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1226429-38-4)

- Structure : Features a 4-chlorophenyl (vs. ethyl) on the imidazole and an unsubstituted thiazole (vs. 4-methylthiazole).

- Key Data: Molecular formula C₂₁H₁₇ClN₄OS₂, molecular weight 441.0 g/mol. No reported physicochemical or activity data .

- Implications : The electron-withdrawing chlorine atom may enhance electrophilic interactions with targets, while the absence of a methyl group on the thiazole could reduce hydrophobicity and membrane permeability .

Analogues with Modified Thiazole or Acetamide Moieties

N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides (Evren et al., 2019)

- Structure : Share the N-(thiazol-2-yl)acetamide core but vary in the thio-linked substituents (e.g., 1-methylimidazole, tetrazole).

- Key Findings :

- Implications : The thio-linked heterocycles significantly influence selectivity and cytotoxicity. The target compound’s ethyl and p-tolyl groups may similarly modulate activity, though direct comparisons are speculative without data.

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-(4-bromophenyl)-1,3-thiazol-5-yl)acetamide (9c)

- Structure: Replaces the imidazole-thioether with a triazole-phenoxymethyl-benzodiazole system and a bromophenyl-thiazole.

- Implications : The triazole and benzodiazole groups introduce hydrogen-bonding capabilities absent in the target compound, which may enhance target affinity but reduce metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.